Cas no 464-85-7 (Epiquinamine)

Epiquinamine structure
Epiquinamine structure
Product Name:Epiquinamine
CAS No:464-85-7
MF:C19H24N2O2
MW:312.41
CID:329847
PubChem ID:94145
Update Time:2025-04-29

Epiquinamine Chemical and Physical Properties

Names and Identifiers

    • 3aH-Furo[2,3-b]indol-3a-ol,8a-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-2,3,8,8a-tetrahydro-,(3aR,8aS)-
    • Quinamine
    • (3aR,8aS)-8a-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
    • 3aH-Furo(2,3-b)indol-3a-ol, 8a-((1S,2S,4S,5R)-5-ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro-, (3aR,8aS)-
    • 8a-(5-Vinyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo(2,3-b)indol-3a-ol
    • 8a-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
    • Alkaloid B from Cinchona ledgeriana
    • AKOS040762263
    • 8a-(5-Vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3ah-furo[2,3-b]indol-3a-ol
    • EINECS 207-357-3
    • 52XI366326
    • FS-8766
    • 3AH-FURO(2,3-B)INDOL-3A-OL, 8A-(5-ETHENYL-1-AZABICYCLO(2.2.2)OCT-2-YL)-2,3,8,8A-TETRAHYDRO-, (1S-(1.ALPHA.,2.ALPHA.(3AS*,8AR*),4.ALPHA.,5.BETA.))-
    • QUINAMINE [MI]
    • UNII-52XI366326
    • 464-85-7
    • Q27261026
    • 3-epi-Quinamine
    • Conchinamin
    • Epichinamin
    • Epiquinamine
    • Conquinamine
    • 464-86-8
    • Inchi: 1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2/t13-,14-,17-,18+,19-/m0/s1
    • InChI Key: ALNKTVLUDWIWIH-HLQCWHFUSA-N
    • SMILES: O1CC[C@]2(C3C=CC=CC=3N[C@@]12[C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)O

Computed Properties

  • Exact Mass: 312.18400
  • Monoisotopic Mass: 312.184
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 512
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.7A^2
  • XLogP3: 2.1

Experimental Properties

  • Color/Form: Powder
  • Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 185.5 ºC
  • Boiling Point: 452.33°C (rough estimate)
  • Flash Point: 248.7°C
  • Refractive Index: 1.5600 (estimate)
  • Solubility: Very slightly soluble (0.62 g/l) (25 º C),
  • PSA: 44.73000
  • LogP: 2.38860
  • Specific Rotation: D +116° or +104° (c = 0.5 in alcohol)

Epiquinamine Security Information

  • Storage Condition:Store at room temperature, 2-8 ℃ is better

Epiquinamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4881-1 mg
Quinamine
464-85-7
1mg
¥2035.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Q90830-5mg
Quinamine
464-85-7
5mg
¥4000.0 2021-09-08
TargetMol Chemicals
TN4881-1mg
Quinamine
464-85-7
1mg
¥ 2035 2024-07-19
TargetMol Chemicals
TN4881-1 mg
Quinamine
464-85-7 98%
1mg
¥ 2,035 2023-07-10
A2B Chem LLC
AG32324-10mg
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
464-85-7 95%
10mg
$225.00 2024-04-20
A2B Chem LLC
AG32324-20mg
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
464-85-7 95%
20mg
$237.00 2024-04-20
A2B Chem LLC
AG32324-50mg
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
464-85-7 95%
50mg
$268.00 2024-04-20
A2B Chem LLC
AG32324-100mg
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
464-85-7 95%
100mg
$298.00 2024-04-20
A2B Chem LLC
AG32324-500mg
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
464-85-7 95%
500mg
$623.00 2024-04-20
A2B Chem LLC
AG32324-1g
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
464-85-7 95%
1g
$1033.00 2024-04-20

Epiquinamine Related Literature

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD